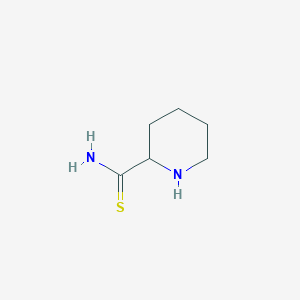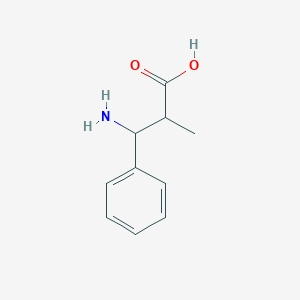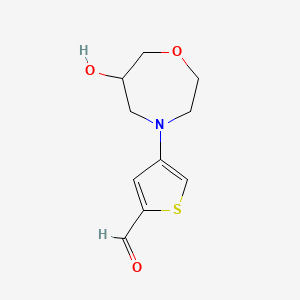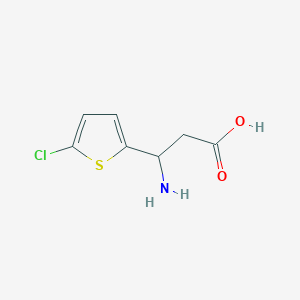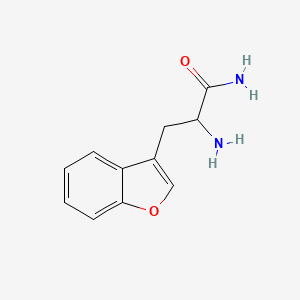![molecular formula C12H18N2O2 B13175323 5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H18N2O2. This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 3-cyanopyridine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparación Con Compuestos Similares
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the bis(propan-2-yl)amino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
5-[di(propan-2-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)14(9(3)4)11-5-10(12(15)16)6-13-7-11/h5-9H,1-4H3,(H,15,16) |
Clave InChI |
NQKNRFSUEYRIPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CN=CC(=C1)C(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


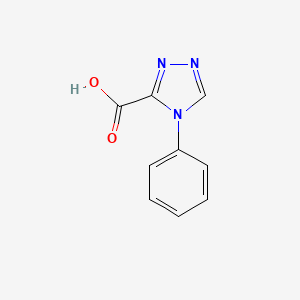
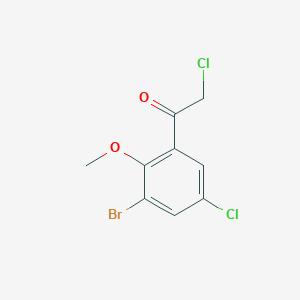
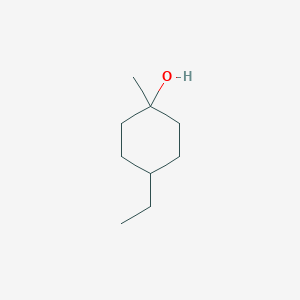
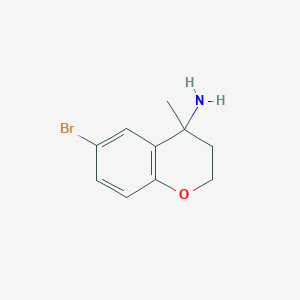
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
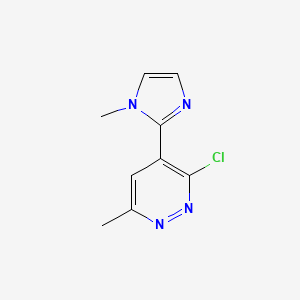
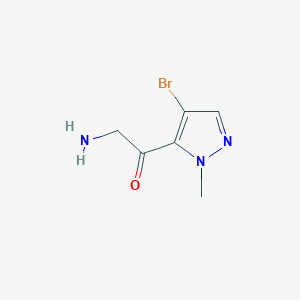
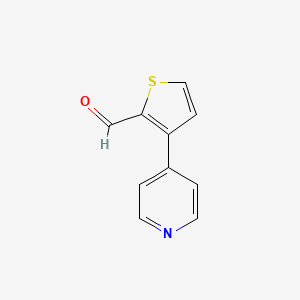
![Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine](/img/structure/B13175291.png)
